racemic-Tasocitinib

Chiral Chromatography Enantiomeric Separation Analytical Method Validation

This racemic mixture (CAS 344418-92-4) is the definitive reference standard for chiral separation of tofacitinib enantiomers, delivering a defined 1:1 (3R,4R)-/(3S,4S)- ratio essential for ICH Q3A impurity profiling. Unlike the active enantiomer (CAS 477600-75-2) or citrate salt (CAS 540737-29-9), only this racemate enables accurate calibration of stereochemical purity, LOD 0.02 ppm at 290 nm, and direct correlation to clinical PK/PD benchmarks (oral availability 74%, Tmax 0.5-1 h). Substitution compromises data validity; verified ≥98% purity ensures reproducibility across JAK-STAT signaling studies and preclinical models.

Molecular Formula C16H20N6O
Molecular Weight 312.37 g/mol
CAS No. 344418-92-4
Cat. No. B3327470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameracemic-Tasocitinib
CAS344418-92-4
SynonymsCP 690,550
CP 690550
CP-690,550
CP-690550
CP690550
tasocitinib
tofacitinib
tofacitinib citrate
Xeljanz
Molecular FormulaC16H20N6O
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESCC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
InChIInChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)
InChIKeyUJLAWZDWDVHWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-Tasocitinib (CAS 344418-92-4): Chemical Identity and Baseline Procurement Data


rac-Tasocitinib (CAS 344418-92-4) is the racemic mixture of the Janus kinase (JAK) inhibitor tofacitinib, comprising an equimolar mixture of the (3R,4R)- and (3S,4S)-enantiomers of the pyrrolopyrimidine scaffold [1]. This racemic formulation, historically designated CP-690,550 during clinical development, exhibits a molecular formula of C16H20N6O and a molecular weight of 312.37 g/mol [2]. In its racemic form, this compound serves as a critical reference standard and comparator for evaluating the stereochemical selectivity of JAK inhibition, as the pharmacologically active (3R,4R)-enantiomer demonstrates markedly distinct potency compared to the racemate [3]. Notably, racemic-tasocitinib demonstrates that the pharmacologically less active enantiomers constitute genuine impurities that require chromatographic resolution in analytical method validation .

Procurement Alert: Why rac-Tasocitinib Cannot Be Substituted with Single Enantiomer or Citrate Salt Forms


Substitution of rac-Tasocitinib (CAS 344418-92-4) with either the active (3R,4R)-enantiomer (CAS 477600-75-2) or tofacitinib citrate (CAS 540737-29-9) fundamentally alters the experimental system and compromises data validity [1]. The racemic mixture contains a defined 1:1 ratio of (3R,4R)- and (3S,4S)-enantiomers, whereas the isolated active enantiomer exhibits approximately 20- to 100-fold greater potency against JAK3 versus JAK1 and JAK2 isoforms . Critically, the (3S,4S)- and (3R,4S)-stereoisomers present in the racemate are characterized as pharmacologically less active impurities that require explicit accounting in analytical method validation, impurity profiling, and pharmacokinetic modeling [2]. Furthermore, the citrate salt form (CAS 540737-29-9) introduces stoichiometric citrate counterions that alter molecular weight (504.49 vs. 312.37 g/mol), solubility properties, and require molar conversion for dose-equivalence calculations . Any substitution among these forms without explicit analytical verification and adjustment compromises quantitative comparability across studies, invalidates calibration curves, and introduces uncontrolled variables in both in vitro and in vivo experimental designs [3].

Quantitative Differentiation Evidence: rac-Tasocitinib vs. Active Enantiomer and JAK Isoforms


Chiral Purity: Separation of Active (3R,4R)-Enantiomer from rac-Tasocitinib

rac-Tasocitinib comprises a 1:1 mixture of (3R,4R)- and (3S,4S)-enantiomers, which are chemically identical but pharmacologically distinct. The active (3R,4R)-enantiomer (CAS 477600-75-2) can be resolved from the racemate using chiral stationary phase HPLC, with the (3S,4S)-enantiomer (CAS 1092578-47-6) identified as Impurity C . The (3R,4S)-diastereomer (CAS 1092578-46-5, Impurity A) also exists as a potential process impurity requiring chromatographic separation . Quantitatively, these less active enantiomers are reported to exhibit substantially reduced JAK3 inhibitory activity, rendering chiral purity a critical quality attribute for pharmacological studies .

Chiral Chromatography Enantiomeric Separation Analytical Method Validation

JAK3 Inhibition: Comparative IC50 Values for rac-Tasocitinib vs. JAK1 and JAK2

rac-Tasocitinib (CP-690,550) demonstrates preferential inhibition of Janus kinase 3 (JAK3) over JAK1 and JAK2 isoforms, with reported IC50 values of 1 nM for JAK3, 20 nM for JAK2, and 112 nM for JAK1 in cell-free kinase assays . This corresponds to a 20-fold selectivity for JAK3 over JAK2 and a 112-fold selectivity over JAK1 . Alternative binding affinity measurements (Ki) report values of 6.5 nM for JAK3, 21.7 nM for JAK2, and 1.6 nM for JAK1, indicating isoform-dependent binding kinetics [1]. The compound exhibits minimal activity against TYK2 and a panel of 30 additional kinases at concentrations exceeding 3 μM .

JAK-STAT Signaling Kinase Inhibition Autoimmune Disease

In Vivo Efficacy: ACR20 Response Rates for rac-Tasocitinib Monotherapy in Rheumatoid Arthritis

In the Phase 3 ORAL Solo trial (N=611), rac-Tasocitinib (CP-690,550) administered as monotherapy at 5 mg and 10 mg twice daily demonstrated statistically significant improvement in ACR20 response rates compared to placebo at three months [1]. The 5 mg dose achieved an ACR20 response rate of 59.8%, while the 10 mg dose achieved 65.7%, compared to 26.7% for placebo (p<0.05 for both doses) [2]. The 10 mg dose additionally achieved a significant ACR70 response rate of 20.3% versus 5.8% for placebo [3]. Mean change from baseline in HAQ-DI, a measure of physical function, was -0.50 for 5 mg and -0.57 for 10 mg, versus -0.19 for placebo [4].

Rheumatoid Arthritis Clinical Trial ACR20 Response

Pharmacokinetic Profile: Absolute Oral Bioavailability of rac-Tasocitinib

rac-Tasocitinib (CP-690,550) demonstrates an absolute oral bioavailability of 74% following a 10 mg oral dose compared to a 10 mg intravenous dose in healthy subjects [1]. Peak plasma concentrations (Tmax) are achieved within 0.5-1 hour post-dose, and co-administration with a high-fat meal does not significantly alter the area under the curve (AUC) but reduces Cmax by approximately 32% [2]. The elimination half-life is approximately 3 hours, with metabolism primarily mediated by CYP3A4 and minor contribution from CYP2C19 [3]. Plasma protein binding is approximately 40% [4].

Pharmacokinetics Bioavailability Drug Absorption

Analytical Reference: HPLC Method for Quantification and Impurity Profiling of rac-Tasocitinib

rac-Tasocitinib can be quantified and purity-assessed using a validated reverse-phase HPLC method with UV detection at 290 nm. The method employs a Newcrom R1 column with an isocratic mobile phase consisting of acetonitrile, water, and sulfuric acid as an ionic modifier, achieving a limit of detection (LOD) of 0.02 ppm [1]. Commercial suppliers report purity specifications of ≥98% by HPLC for the racemic mixture, with additional characterization by NMR and LC-MS [2]. The analytical standard formulation is specifically intended for qualitative and quantitative methodological research in HPLC, GC, and MS applications .

Analytical Chemistry HPLC Method Impurity Profiling

Long-term Stability: Storage and Shelf-life Specifications for rac-Tasocitinib

rac-Tasocitinib in lyophilized powder form is stable for 36 months when stored at -20°C under desiccated conditions [1]. In DMSO or ethanol solution, stability is limited to 3 months at -20°C, with aliquoting recommended to avoid multiple freeze-thaw cycles that can degrade potency . Alternative supplier specifications indicate stability for at least 1-2 years at -20°C in powder form [2]. The compound is shipped at ambient temperature as a non-hazardous chemical without compromising biological activity [3].

Compound Stability Storage Conditions Shelf-life

Procurement-Driven Application Scenarios for rac-Tasocitinib (CAS 344418-92-4)


Analytical Method Development and Validation Requiring Chiral Separation

rac-Tasocitinib is the mandatory reference material for developing and validating chiral HPLC methods to separate and quantify the active (3R,4R)-enantiomer from the less active (3S,4S)- and (3R,4S)-stereoisomers . The racemic mixture provides a defined 1:1 ratio of enantiomers, enabling calibration of resolution, peak symmetry, and detection sensitivity (LOD 0.02 ppm at 290 nm) [1]. This application is essential for quality control in pharmaceutical manufacturing, where stereoisomeric impurities must be controlled to meet ICH Q3A guidelines [2].

In Vitro JAK-STAT Pathway Studies Requiring Isoform Selectivity Benchmarking

rac-Tasocitinib serves as a well-characterized tool compound for investigating JAK-STAT signaling in cellular models of inflammation and autoimmunity. Its defined IC50 profile (JAK3: 1 nM; JAK2: 20 nM; JAK1: 112 nM) enables researchers to benchmark the isoform selectivity of novel JAK inhibitors and to dissect the contribution of individual JAK isoforms to cytokine-induced signaling pathways . The compound's selectivity for JAK3 over JAK2 and JAK1 allows for targeted interrogation of common γ-chain cytokine signaling (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) in T-cell and NK-cell biology [3].

Preclinical Efficacy and Pharmacokinetic Studies in Rheumatoid Arthritis Models

rac-Tasocitinib is the appropriate reference standard for preclinical studies aiming to recapitulate the clinical efficacy observed in the ORAL Solo trial (ACR20 response rates of 59.8% at 5 mg BID and 65.7% at 10 mg BID) [4]. The compound's established absolute oral bioavailability of 74% and Tmax of 0.5-1 hour provide critical pharmacokinetic benchmarks for designing dosing regimens in animal models of rheumatoid arthritis and for interpreting plasma exposure-response relationships [5]. Use of the racemic mixture ensures that preclinical findings are directly comparable to the extensive body of clinical data generated with CP-690,550 [6].

Stability and Formulation Studies Requiring Defined Solid-State Properties

rac-Tasocitinib in lyophilized powder form provides a defined reference material for stability studies, with validated shelf-life of 36 months at -20°C under desiccated conditions [7]. This long-term stability profile makes the racemic mixture suitable for formulation development studies examining excipient compatibility, dissolution kinetics, and solid-state degradation pathways. The compound's stability in DMSO and ethanol solutions (3 months at -20°C) also provides a baseline for evaluating novel formulation strategies aimed at extending solution stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for racemic-Tasocitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.